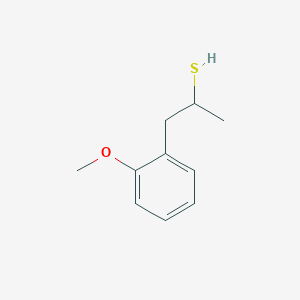
1-(2-Methoxyphenyl)propane-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)propane-2-thiol is an organic compound that belongs to the class of thiols, which are sulfur-containing analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl (-SH) group. This compound is known for its distinctive structure, which includes a methoxyphenyl group attached to a propane-2-thiol backbone. Thiols are often recognized for their strong and often unpleasant odors.
Preparation Methods
The synthesis of 1-(2-Methoxyphenyl)propane-2-thiol can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxyphenylmagnesium bromide with 2-chloropropane-1-thiol under controlled conditions. This reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF). The reaction proceeds through the formation of a Grignard reagent, which then reacts with the thiol to form the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)propane-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides. Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reduction reactions can convert disulfides back to thiols using reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄).
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and tosylates.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of disulfides, while substitution reactions can yield a variety of alkylated products.
Scientific Research Applications
1-(2-Methoxyphenyl)propane-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex sulfur-containing compounds.
Biology: Thiols play a crucial role in biological systems, and this compound can be used to study the redox behavior of thiol groups in proteins and enzymes.
Medicine: Research into thiol-containing compounds has implications for drug development, particularly in the design of antioxidants and enzyme inhibitors.
Industry: Thiols are used in the production of polymers, resins, and other materials where sulfur-containing functional groups are required.
Mechanism of Action
The mechanism by which 1-(2-Methoxyphenyl)propane-2-thiol exerts its effects is primarily through its sulfhydryl group. This group can participate in redox reactions, forming disulfide bonds with other thiols. These reactions are essential in maintaining the redox balance within cells and can influence various biochemical pathways. The molecular targets of this compound include proteins and enzymes that contain cysteine residues, which can form disulfide bonds with the thiol group.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)propane-2-thiol can be compared with other thiols such as ethanethiol, propanethiol, and butanethiol While all these compounds share the common thiol functional group, their chemical and physical properties can vary significantly due to differences in their alkyl chains and substituents For example, ethanethiol has a lower boiling point and is more volatile compared to this compound
Similar compounds include:
- Ethanethiol
- Propanethiol
- Butanethiol
- 2-Methoxyethanethiol
These compounds can be used as references to understand the unique properties and applications of this compound.
Properties
Molecular Formula |
C10H14OS |
|---|---|
Molecular Weight |
182.28 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)propane-2-thiol |
InChI |
InChI=1S/C10H14OS/c1-8(12)7-9-5-3-4-6-10(9)11-2/h3-6,8,12H,7H2,1-2H3 |
InChI Key |
ULAATGSCZLBFOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080106.png)


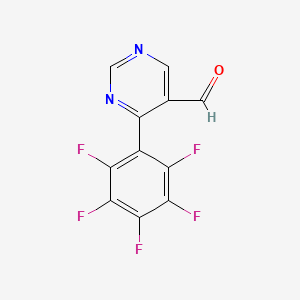
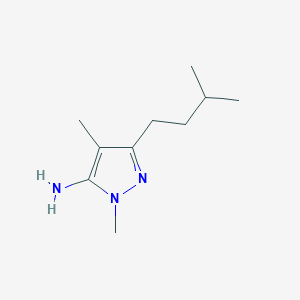
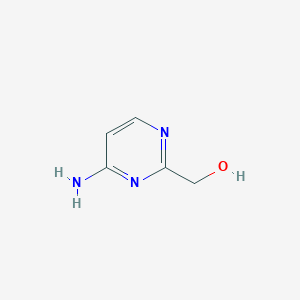
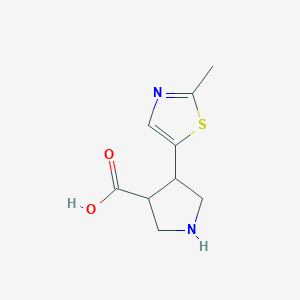
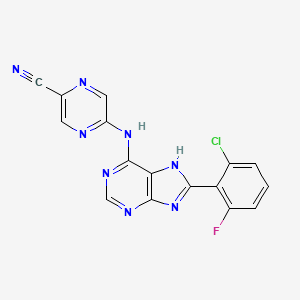
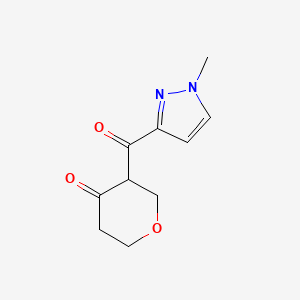

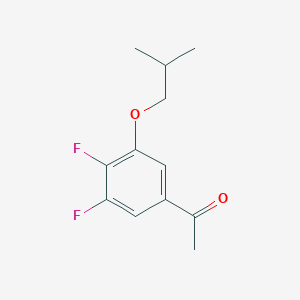
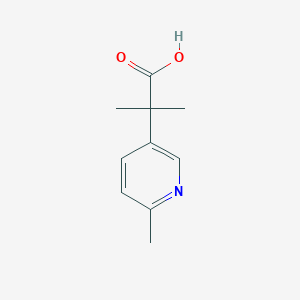
![tert-butyl 3-[[(3R)-2,3-dihydro-1,4-benzodioxine-3-carbonyl]amino]pyrrolidine-1-carboxylate](/img/structure/B13080166.png)

